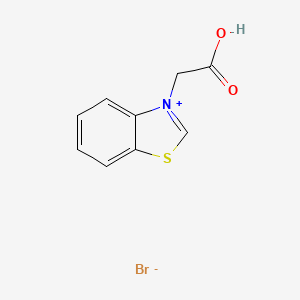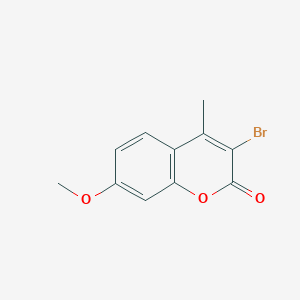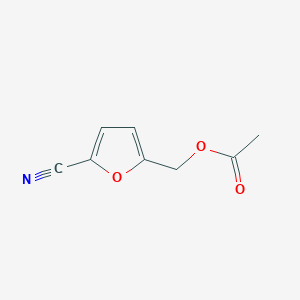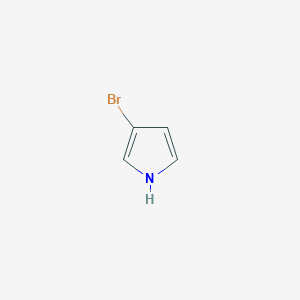
3-bromo-1H-pyrrole
Übersicht
Beschreibung
3-Bromo-1H-pyrrole is a chemical compound with the CAS Number: 87630-40-8 . It has a molecular weight of 145.99 and its IUPAC name is 3-bromo-1H-pyrrole .
Synthesis Analysis
The synthesis of pyrroles, including 3-bromo-1H-pyrrole, has been a topic of interest in recent research . Various methods have been developed, including the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed reactions , and the use of ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular structure of 3-bromo-1H-pyrrole consists of a five-membered ring containing four carbon atoms and one nitrogen atom . The bromine atom is attached to one of the carbon atoms .Chemical Reactions Analysis
Pyrroles, including 3-bromo-1H-pyrrole, can undergo a variety of chemical reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
3-Bromo-1H-pyrrole has a density of 1.7±0.1 g/cm3 . It has a boiling point of 210.8±13.0 °C at 760 mmHg . The molecular formula of 3-bromo-1H-pyrrole is C4H4BrN .Wissenschaftliche Forschungsanwendungen
- Application: Pyrrole ring construction has gained attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Method: Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
- Results: A vast array of synthetic procedures has been developed .
- Application: Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Organocatalytic Synthesis of Pyrroles
Medicinal Applications of Pyrrole
- Application: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that can be found in many natural products .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Application: Pyrrole synthesis is a key process in organic chemistry . It is used in the synthesis of N-substituted pyrroles under very mild reaction conditions .
- Method: Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr Pyrrole Synthesis, and the use of catalysts such as copper and ruthenium .
- Results: These methods have resulted in good to excellent yields of N-substituted pyrroles .
Pyrrole in Key Medicinal Hetero-aromatics
Pyrrole Synthesis
- Application: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that can be found in many natural products .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Application: Pyrrole synthesis is a key process in organic chemistry . It is used in the synthesis of N-substituted pyrroles under very mild reaction conditions .
- Method: Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr Pyrrole Synthesis, and the use of catalysts such as copper and ruthenium .
- Results: These methods have resulted in good to excellent yields of N-substituted pyrroles .
Pyrrole in Key Medicinal Hetero-aromatics
Pyrrole Synthesis
Safety And Hazards
Zukünftige Richtungen
The synthesis of pyrroles, including 3-bromo-1H-pyrrole, is a hot topic in current research . Future directions may include the development of more efficient and environmentally friendly synthetic methods . Additionally, more research is needed to understand the mechanisms of action of these compounds .
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDFIWLDELCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522006 | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrole | |
CAS RN |
87630-40-8 | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



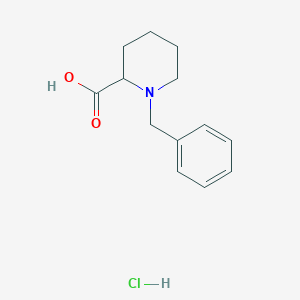

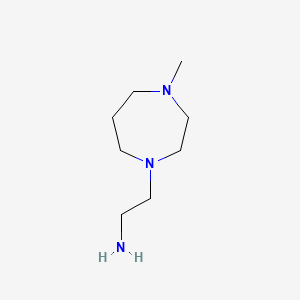
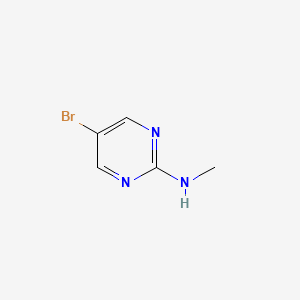
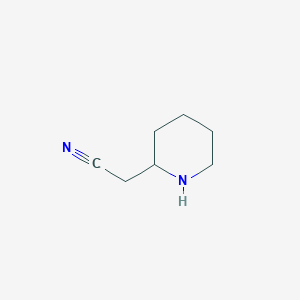
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

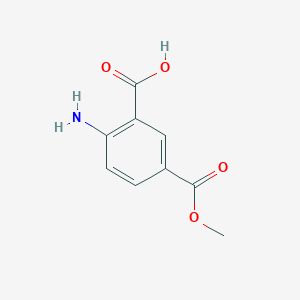
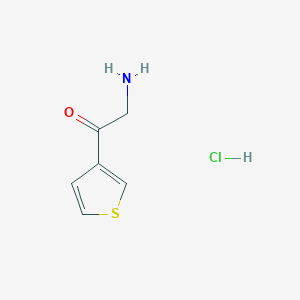
![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)
